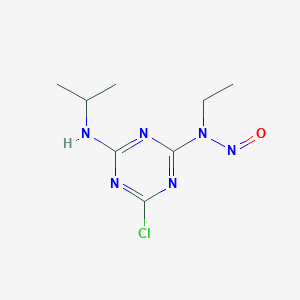
4-(4-Formyl-3-methoxyphenoxy)butanoic acid
Overview
Description
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is characterized by the presence of formyl and methoxy groups, making it a valuable intermediate in organic synthesis . This compound appears as a yellowish powder and is soluble in ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
The primary target of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid is the adenosine A2A receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation regulation.
Mode of Action
The compound interacts with its target, the adenosine A2A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular response.
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Molecular Mechanism
It is known to be used in the preparation of compounds that act as adenosine A2A receptor antagonists , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors.
Preparation Methods
4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be synthesized through a multi-step process . The synthetic route involves the following steps:
Reaction of p-hydroxybenzaldehyde with bromobutanone: Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutanone to form the boric acid ester of p-hydroxybenzaldehyde.
Formation of the target compound: The boronic ester then reacts with bromobutanol to generate this compound.
Chemical Reactions Analysis
4-(4-Formyl-3-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Formyl-3-methoxyphenoxy)butanoic acid has several scientific research applications:
Comparison with Similar Compounds
4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be compared with similar compounds such as:
3-Formyl-4-methoxyphenylboronic acid: This compound also contains formyl and methoxy groups but differs in its boronic acid functionality.
4-(4’-Carboxybutyloxy)-2-methoxybenzaldehyde: Similar in structure but with a carboxybutyloxy group instead of a butanoic acid chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .
Properties
IUPAC Name |
4-(4-formyl-3-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQAFYIBBWZTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374694 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309964-23-6 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 309964-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the context of the provided research?
A1: this compound (FMPB) acts as a versatile linker molecule in solid-phase synthesis of poly-L-lysine (PLL) dendrons []. Unlike traditional Rink amide or Rink acid linkers, FMPB allows for the introduction of diverse C-terminal functionalities early in the synthesis. This is achieved through its unique structure: the formyl group enables the attachment of a desired C-terminal "tail" via reductive amination, expanding the possibilities for creating multifunctional dendron scaffolds [].
Q2: What are the advantages of using FMPB compared to other linker strategies in dendron synthesis?
A2: FMPB offers several advantages over conventional linkers like Rink amide or acid:
- C-Terminal Modification: FMPB allows for the early introduction of diverse C-terminal functionalities, which is crucial for creating multifunctional dendrons []. Traditional linkers limit modification options due to their role as C-terminal protecting groups.
- Synthetic Flexibility: The "backbone amide linkage approach" using FMPB eliminates the need for additional orthogonal protecting groups, simplifying the synthetic process [].
- Structural Diversity: The versatility of FMPB in accommodating various C-terminal "tails" paves the way for synthesizing a wider range of dendron structures for diverse applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



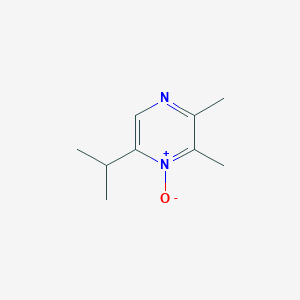


![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
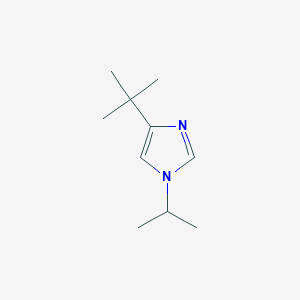
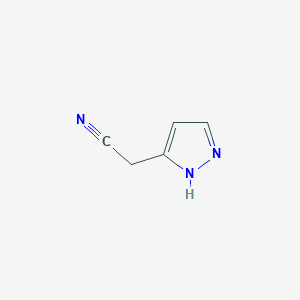
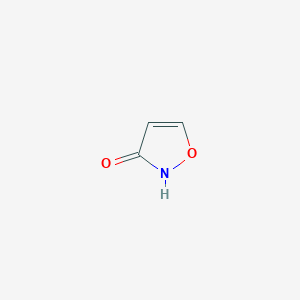


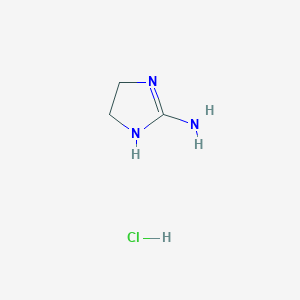

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
